2,2-Dimethyl-3-(2-methylphenyl)-3-oxopropanoic acid
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Overview
Description
2,2-Dimethyl-3-(2-methylphenyl)-3-oxopropanoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(2-methylphenyl)-3-oxopropanoic acid typically involves the reaction of 2-methylbenzaldehyde with isobutyric acid in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature environment and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of automated systems and advanced catalysts can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(2-methylphenyl)-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions may involve the use of halogens or other electrophilic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2,2-Dimethyl-3-(2-methylphenyl)-3-oxopropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-3-(2-methylphenyl)-3-oxopropanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-3-(2-methylphenyl)-3-hydroxypropanoic acid
- 2,2-Dimethyl-3-(2-methylphenyl)-3-aminopropanoic acid
- 2,2-Dimethyl-3-(2-methylphenyl)-3-ethoxypropanoic acid
Uniqueness
2,2-Dimethyl-3-(2-methylphenyl)-3-oxopropanoic acid is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its combination of aromatic and aliphatic components allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C12H14O3 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2,2-dimethyl-3-(2-methylphenyl)-3-oxopropanoic acid |
InChI |
InChI=1S/C12H14O3/c1-8-6-4-5-7-9(8)10(13)12(2,3)11(14)15/h4-7H,1-3H3,(H,14,15) |
InChI Key |
GGLWHXGGJOXBKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C(C)(C)C(=O)O |
Origin of Product |
United States |
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